molecular formula C12H13NO B1500979 2-(4-Ethoxyphenyl)pyrrole

2-(4-Ethoxyphenyl)pyrrole

Cat. No.: B1500979
M. Wt: 187.24 g/mol
InChI Key: KKKBMMLLWUJPJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Ethoxyphenyl)-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a 4-ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)pyrrole typically involves the reaction of 4-ethoxybenzaldehyde with pyrrole in the presence of an acid catalyst. One common method is the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with pyrrole under acidic conditions to form the desired product . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can produce halogenated or nitrated pyrrole compounds.

Scientific Research Applications

2-(4-Ethoxyphenyl)-1H-pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)pyrrole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-1H-pyrrole
  • 2-(4-Chlorophenyl)-1H-pyrrole
  • 2-(4-Methylphenyl)-1H-pyrrole

Uniqueness

2-(4-Ethoxyphenyl)-1H-pyrrole is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring .

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-1H-pyrrole

InChI

InChI=1S/C12H13NO/c1-2-14-11-7-5-10(6-8-11)12-4-3-9-13-12/h3-9,13H,2H2,1H3

InChI Key

KKKBMMLLWUJPJI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC=CN2

Origin of Product

United States

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